N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide
Description
N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a quinoline moiety, a pyrazole ring, and a sulfonamide group, suggests potential biological activity and utility in various scientific research fields.
Properties
IUPAC Name |
N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-4-5-17(16-3-2-8-19-18(13)16)21-26(23,24)15-11-20-22(12-15)14-6-9-25-10-7-14/h2-5,8,11-12,14,21H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZZCJPECCOLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NS(=O)(=O)C3=CN(N=C3)C4CCOCC4)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety would yield quinoline N-oxide, while reduction of the sulfonamide group would yield the corresponding amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Quinoline derivatives: Compounds like chloroquine, used as antimalarial agents.
Pyrazole derivatives: Compounds like celecoxib, used as anti-inflammatory agents.
Uniqueness
N-(8-methylquinolin-5-yl)-1-(oxan-4-yl)pyrazole-4-sulfonamide is unique due to its combination of a quinoline moiety, a pyrazole ring, and a sulfonamide group, which may confer distinct biological activities and applications compared to other sulfonamides, quinoline, or pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
